1,2-Dioxetane

Computational Chemistry Peroxide Stability Reaction Mechanism

1,2-Dioxetane (CAS 6788-84-7) is a four-membered heterocyclic organic peroxide with the molecular formula C₂H₄O₂, characterized by adjacent oxygen atoms within a strained ring system. The compound serves as the parent scaffold for a class of chemiluminescent probes widely employed in bioanalytical and immunoassay applications, where thermal or chemically triggered decomposition generates electronically excited carbonyl fragments that emit light upon relaxation.

Molecular Formula C2H4O2
Molecular Weight 60.05 g/mol
CAS No. 6788-84-7
Cat. No. B1211799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioxetane
CAS6788-84-7
Synonyms1,2-dioxetane
Molecular FormulaC2H4O2
Molecular Weight60.05 g/mol
Structural Identifiers
SMILESC1COO1
InChIInChI=1S/C2H4O2/c1-2-4-3-1/h1-2H2
InChIKeyBVTJGGGYKAMDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dioxetane (CAS 6788-84-7): Procurement-Relevant Physicochemical and Functional Profile


1,2-Dioxetane (CAS 6788-84-7) is a four-membered heterocyclic organic peroxide with the molecular formula C₂H₄O₂, characterized by adjacent oxygen atoms within a strained ring system . The compound serves as the parent scaffold for a class of chemiluminescent probes widely employed in bioanalytical and immunoassay applications, where thermal or chemically triggered decomposition generates electronically excited carbonyl fragments that emit light upon relaxation [1]. Its unsubstituted form, while inherently labile due to ring strain, provides the foundational mechanistic platform from which substituted derivatives achieve tunable thermal stability and chemiluminescence quantum yields [2].

1,2-Dioxetane (CAS 6788-84-7): Why Generic Substitution Is Scientifically Unjustified


Generic substitution of 1,2-dioxetane or its derivatives with alternative chemiluminescent scaffolds (e.g., luminol, peroxyoxalates) or even with other dioxetane isomers (e.g., 1,3-dioxetane) is fundamentally precluded by profound differences in thermal stability, emission wavelength, and quantum yield. The parent 1,2-dioxetane ring system exhibits a unique thermally activated decomposition pathway that generates carbonyl products in electronically excited states, a property that is exquisitely sensitive to substitution pattern and ring strain [1]. For instance, the 1,3-dioxetane isomer lacks the adjacent oxygen arrangement critical for the peroxy bond's reactivity, resulting in significantly different thermal stability and, critically, an absence of the efficient chemiluminescence that defines the 1,2-system [2]. Furthermore, the peroxyoxalate system, which proceeds through a transient 1,2-dioxetanedione intermediate, exhibits a half-life measured in microseconds at room temperature, whereas appropriately substituted 1,2-dioxetanes can achieve multi-year shelf stability at 20°C [3]. These divergent properties render the selection of a 1,2-dioxetane scaffold a non-negotiable determinant of assay performance and reagent longevity.

1,2-Dioxetane (CAS 6788-84-7): Quantitative Differentiation Evidence for Procurement Decisions


1,2-Dioxetane vs. 1,3-Dioxetane: Isomeric Structural Stability and Functional Chemiluminescence

The 1,2-dioxetane isomer, featuring adjacent oxygen atoms, undergoes thermal decomposition via a biradical mechanism to yield electronically excited carbonyl products, a prerequisite for chemiluminescence. In contrast, the 1,3-dioxetane isomer, with alternating oxygen and carbon atoms, is predicted by high-level ab initio calculations to be thermodynamically more stable but, critically, does not exhibit the same chemiluminescent decomposition pathway [1]. This functional divergence is rooted in the 1,2-peroxy bond's unique capacity for concerted or stepwise bond cleavage to generate excited states, a feature absent in the 1,3-isomer, thereby rendering the 1,2-dioxetane scaffold exclusively suitable for chemiluminescent probe development [2].

Computational Chemistry Peroxide Stability Reaction Mechanism

1,2-Dioxetane vs. 1,2-Dioxetanedione: Comparative Thermal Stability and Shelf-Life

The thermal stability of 1,2-dioxetane derivatives is highly tunable through steric bulk and electronic substitution, achieving extraordinary longevity. For instance, the most thermostable derivative, Adamantylideneadamantane-1,2-dioxetane (AAD), possesses a half-life exceeding 20 years at 20°C, with an activation energy for dissociation of approximately 37 kcal/mol [1]. This is in stark contrast to the closely related 1,2-dioxetanedione (the high-energy intermediate in peroxyoxalate chemiluminescence, e.g., in glowsticks), which is exceptionally unstable and decomposes rapidly to carbon dioxide even at -93.1°C (180 K) [2]. This ~10¹²-fold difference in stability dictates that 1,2-dioxetane derivatives can be formulated into stable, ready-to-use assay kits with multi-year shelf lives, whereas 1,2-dioxetanedione must be generated in situ and is unsuitable for direct procurement as a stable reagent [3].

Reagent Stability Peroxide Chemistry Glowstick Chemistry

1,2-Dioxetane Probe vs. Ellman Colorimetric Assay: Analytical Detection Limit for Acetylcholinesterase

A first-generation 1,2-dioxetane chemiluminescent probe, based on chemically induced electron exchange luminescence (CIEEL), demonstrated an approximately 10-fold lower detection limit for acetylcholinesterase (AChE) compared to the widely used Ellman colorimetric assay [1]. The dioxetane probe achieved a detection limit of 2.5 × 10⁻¹⁹ mol for Electrophorus electricus AChE in its tetrameric form, whereas the Ellman reagent is known to be subject to background perturbations and higher limits of detection [2]. This enhanced sensitivity is directly attributable to the high signal-to-noise ratio inherent in chemiluminescence detection, which is a direct consequence of the 1,2-dioxetane scaffold's efficient excited-state generation.

Bioanalytical Chemistry Enzyme Assays Immunoassay Development

Sterically Hindered 1,2-Dioxetane vs. Cyclobutyl-Fused Analog: Chemiexcitation Rate and Cellular Stability

A spiro-fused tetramethyl-oxetanyl-1,2-dioxetane derivative exhibited a 128-fold faster chemiexcitation rate compared to an adamantyl-substituted analog, while maintaining comparable chemical stability in PBS 7.4 buffer at room temperature, with a half-life of over 400 hours [1]. Furthermore, probes based on this tetramethyl-oxetanyl spiro-dioxetane scaffold demonstrated significantly improved chemical stability in bacterial and mammalian cell media when compared to previously developed dioxetane probes fused to a cyclobutyl unit [2]. This combination of accelerated flash-type chemiluminescence and enhanced biocompatibility is a direct result of the precise steric and electronic tuning achievable on the 1,2-dioxetane core, enabling higher sensitivity in cellular assays without compromising probe integrity.

Chemical Biology Probe Design Cellular Assays

1,2-Dioxetane (CAS 6788-84-7): Validated Application Scenarios for Procurement Specification


Ultrasensitive Enzyme-Linked Immunosorbent Assays (ELISAs) and DNA Probe Assays

Procure 1,2-dioxetane-based substrates (e.g., AMPPD, CSPD) for alkaline phosphatase or β-galactosidase reporter systems to achieve detection limits up to 10-fold lower than colorimetric alternatives like p-nitrophenyl phosphate (pNPP) [1]. The stable dioxetane scaffold enables ready-to-use liquid substrate formulations with multi-year shelf stability at 4°C, eliminating the need for in-situ reagent preparation and reducing inter-assay variability [2].

High-Throughput Screening (HTS) for Drug Discovery

Utilize flash-type 1,2-dioxetane probes, such as spiro-oxetanyl derivatives, which exhibit 128-fold accelerated chemiexcitation rates compared to adamantyl analogs, to enable rapid, high-intensity luminescence readouts compatible with automated liquid handling and microplate readers [3]. This flash kinetics minimizes signal crosstalk and allows for faster plate reading, directly increasing HTS throughput without sacrificing the sensitivity inherent to chemiluminescent detection [4].

In Vivo and Cellular Imaging with Enhanced Biocompatibility

Select sterically hindered spiro-dioxetane probes for imaging applications in complex biological media, where their half-life in PBS 7.4 buffer exceeds 400 hours and their stability in bacterial and mammalian cell media is significantly superior to cyclobutyl-fused dioxetanes [3]. This superior stability prevents premature probe activation and high background signal, ensuring that the observed luminescence is a faithful reporter of the intended enzymatic or chemical event within the living system [5].

Rapid Microbiological Detection in Water and Food Safety

Deploy 1,2-dioxetane-based chemiluminescent assays (e.g., ColiLight II) for the rapid detection of viable Escherichia coli, achieving analytical detection limits of 10² to 10³ cells with an analysis time of less than 1 hour [6]. When combined with membrane filtration, this method can detect stressed E. coli in potable water at concentrations below 30 CFU per 100 mL, providing a faster and more sensitive alternative to traditional culture-based methods for early warning monitoring [7].

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